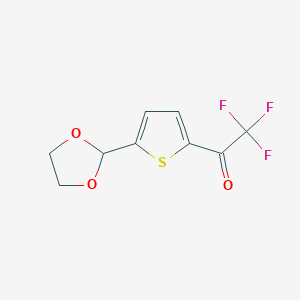

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Description

BenchChem offers high-quality 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAXBQKIGBHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641889 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-29-7 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene, a specialized heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. The molecule incorporates three key features: a thiophene core, a highly electrophilic trifluoroacetyl group, and a protected aldehyde functionality in the form of a 1,3-dioxolane. This unique combination allows for sequential and site-selective modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and proven experimental protocols for its preparation and manipulation.

Introduction: A Molecule of Strategic Importance

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of fluorine atoms into organic molecules often enhances metabolic stability, lipophilicity, and binding affinity, making trifluoroacetylated compounds particularly attractive in drug design.

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene emerges as a bifunctional intermediate of considerable strategic value. The primary functionalities are:

-

The Thiophene Ring: An aromatic heterocycle that serves as a rigid, bioisosteric replacement for a benzene ring, with distinct electronic properties.[1]

-

The 2-Trifluoroacetyl Group: A potent electron-withdrawing group that modulates the electronic character of the thiophene ring and serves as a handle for further chemical transformations such as reduction or nucleophilic addition.[2]

-

The 5-(1,3-dioxolan-2-yl) Group: A robust protecting group for a formyl (aldehyde) functionality.[3] The 1,3-dioxolane is stable under a wide range of non-acidic conditions, including exposure to nucleophiles, bases, and reducing agents, allowing for selective chemistry at the trifluoroacetyl position.[4]

This guide synthesizes the available data to provide a working knowledge base for the effective use of this compound in research and development.

Molecular Synthesis and Mechanistic Rationale

The logical synthetic pathway to 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene involves a two-step sequence starting from 2-thiophenecarboxaldehyde. This strategy hinges on the differential reactivity of the positions on the thiophene ring and the strategic use of a protecting group.

Step 1: Protection of the Aldehyde The initial step is the protection of the highly reactive aldehyde group to prevent its participation in the subsequent electrophilic acylation reaction. This is achieved via an acid-catalyzed reaction with ethylene glycol to form a cyclic acetal, 2-(1,3-dioxolan-2-yl)thiophene.[4] The reaction is reversible, and water is typically removed to drive the equilibrium toward the product.[4]

Step 2: Trifluoroacetylation With the aldehyde masked, the thiophene ring can be functionalized via a Friedel-Crafts acylation. The trifluoroacetylation of electron-rich thiophenes using trifluoroacetic anhydride is an effective method. The dioxolane-substituted thiophene is activated towards electrophilic aromatic substitution, and the incoming electrophile is directed primarily to the vacant C5 position due to the ortho,para-directing nature of the sulfur atom and the substituent.

Caption: Synthetic workflow for the target compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for the title compound is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues, primarily 2-(Trifluoroacetyl)thiophene.

Physical Properties

| Property | Value / Observation | Source / Rationale |

| CAS Number | 898772-29-7 | [5] |

| Molecular Formula | C₉H₇F₃O₃S | Calculated |

| Molecular Weight | 268.21 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid, colorless to pale yellow. | Inferred from 2-(Trifluoroacetyl)thiophene, which is a clear, colorless to pale yellow liquid.[2][6] |

| Boiling Point | > 165 °C | The boiling point of 2-(Trifluoroacetyl)thiophene is 163-165 °C. The addition of the dioxolane moiety increases the molecular weight, which is expected to raise the boiling point.[7][8] |

| Density | > 1.403 g/mL at 25 °C | The density of 2-(Trifluoroacetyl)thiophene is 1.403 g/mL. The target molecule is expected to have a similar or slightly higher density.[7][8] |

| Solubility | Insoluble in water; soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone). | Thiophene itself is insoluble in water and soluble in organic solvents.[1] This property is typical for such heterocyclic compounds. |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following are the predicted key features based on established principles and data from similar structures.

-

¹H NMR (CDCl₃, 500 MHz):

-

δ ~7.7-7.9 ppm (d, 1H): Thiophene H4 proton, doublet due to coupling with H3.

-

δ ~7.1-7.3 ppm (d, 1H): Thiophene H3 proton, doublet due to coupling with H4.

-

δ ~6.1 ppm (s, 1H): Methine proton of the dioxolane ring (O-CH-O).

-

δ ~4.0-4.2 ppm (m, 4H): Methylene protons of the dioxolane ring (-OCH₂CH₂O-).

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ ~175 ppm (q, JCF ≈ 35 Hz): Carbonyl carbon (C=O), showing quartet splitting due to coupling with the three fluorine atoms.

-

δ ~140-150 ppm (m): Quaternary thiophene carbons (C2 and C5).

-

δ ~130-135 ppm (m): Thiophene CH carbons (C3 and C4).

-

δ ~117 ppm (q, JCF ≈ 290 Hz): Trifluoromethyl carbon (CF₃), exhibiting a strong quartet splitting.

-

δ ~102 ppm: Acetal carbon (O-CH-O).

-

δ ~65 ppm: Dioxolane methylene carbons (-OCH₂CH₂O-).

-

-

¹⁹F NMR (CDCl₃):

-

δ ~ -75 ppm (s, 3F): A single sharp resonance corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the ketone.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~1050-1150 cm⁻¹: C-O stretching vibrations of the cyclic acetal.

-

Chemical Reactivity and Synthetic Applications

The utility of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene lies in the orthogonal reactivity of its functional groups.

Reactivity of the Trifluoroacetyl Group:

-

Electrophilicity: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) without affecting the dioxolane group.

-

Ring Deactivation: As a strong deactivating group, it hinders further electrophilic substitution on the thiophene ring.[2]

Reactivity of the Dioxolane Group:

-

Acid Lability: The primary reactivity of the 1,3-dioxolane is its sensitivity to acid.[4] Mild acidic hydrolysis readily cleaves the acetal to regenerate the parent aldehyde.[4][9]

-

Stability: It is highly stable to bases, organometallics, hydrides, and oxidizing agents that are not strongly acidic.[4]

This differential reactivity enables a powerful synthetic strategy where the ketone is modified first, followed by deprotection and subsequent reaction of the newly revealed aldehyde.

Caption: Key synthetic pathways enabled by the molecule.

Experimental Protocols

The following protocols are based on established methodologies for acetal protection, Friedel-Crafts acylation, and deprotection.[4][10]

Protocol 5.1: Synthesis of 2-(1,3-dioxolan-2-yl)thiophene

-

To a solution of 2-thiophenecarboxaldehyde (1 eq.) in toluene (approx. 2 M) are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-

The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to azeotropically remove water.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-(1,3-dioxolan-2-yl)thiophene.

Protocol 5.2: Synthesis of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1,3-dioxolan-2-yl)thiophene (1 eq.) in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.2 eq.) dropwise to the stirred solution. The reaction can be exothermic.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to yield the title compound.

Protocol 5.3: Deprotection to 2-Trifluoroacetyl-5-formylthiophene

-

Dissolve 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene (1 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of 2M hydrochloric acid.

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldehyde, which can be purified by chromatography or recrystallization.

Safety and Handling

While specific toxicity data for 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is not available, precautions should be based on its structural components. 2-(Trifluoroacetyl)thiophene is a flammable liquid and is classified as an irritant to the skin, eyes, and respiratory system.[7][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is a synthetically versatile and valuable intermediate. Its well-differentiated functional groups—a modifiable ketone and a stable, yet readily cleavable, protected aldehyde—provide a clear strategic advantage for the multi-step synthesis of complex thiophene-containing molecules. The predictive spectroscopic data and detailed protocols provided in this guide offer a robust framework for researchers to confidently incorporate this powerful building block into their synthetic programs, particularly in the fields of drug discovery and materials science.

References

- BenchChem. (2025).

- Smolecule. (n.d.). Buy 2-(Trifluoroacetyl)thiophene | 651-70-7. Smolecule.

- Sigma-Aldrich. (n.d.). 2-(Trifluoroacetyl)thiophene 98%. Sigma-Aldrich.

- ChemicalBook. (n.d.). 2-TRIFLUOROACETYL-5-(1,3-DIOXOLAN-2-YL)THIOPHENE. ChemicalBook.

- Sigma-Aldrich. (n.d.). 2-(Trifluoroacetyl)thiophene 98%. Sigma-Aldrich.

- Thermo Fisher Scientific. (n.d.). 2-(Trifluoroacetyl)thiophene, 98%. Thermo Fisher Scientific.

- Kristoffersen, K. A., & Benneche, T. (2015). ChemInform Abstract: Trifluoroacetylation of Electron‐Rich Thiophenes. ChemInform, 46(47).

- Wikipedia. (n.d.). Dioxolane. Wikipedia.

- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem.

-

Kumar, K., & Singh, R. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 9(3), 01-08. [Link]

- Doltade Sonal N., et al. (2023). Synthesis of thiophene and Their Pharmacological Activity.

-

Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-(Trifluoroacetyl)thiophene | 651-70-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-TRIFLUOROACETYL-5-(1,3-DIOXOLAN-2-YL)THIOPHENE | 898772-29-7 [amp.chemicalbook.com]

- 6. 2-(Trifluoroacetyl)thiophene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-(Trifluoroacetyl)thiophene 98 651-70-7 [sigmaaldrich.com]

- 8. 2-(三氟乙酰基)噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dioxolane - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Executive Summary: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene. Designed for researchers and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation required for the structural elucidation of this fluorinated heterocyclic compound. By explaining the causality behind experimental choices and grounding the analysis in authoritative spectroscopic principles, this guide serves as a practical reference for the characterization of complex organic molecules.

Introduction

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is a specialized organic molecule that incorporates several key functional groups: a thiophene ring, a trifluoroacetyl moiety, and a dioxolane acetal. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The trifluoroacetyl group is a powerful tool in chemical biology and drug design, often used to tune electronic properties and enhance bioactivity.[2][3] Given this context, unambiguous structural verification is paramount, and high-resolution NMR spectroscopy stands as the definitive method for this purpose.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound. We will explore how the unique electronic environment created by the electron-withdrawing trifluoroacetyl group and the electron-donating nature of the thiophene ring influences the chemical shifts and coupling constants of each nucleus, allowing for complete structural assignment.

Molecular Structure and Numbering Scheme

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The following diagram illustrates the structure of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene with the numbering convention used throughout this guide.

Caption: Molecular structure and atom numbering for 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene.

Section 1: Experimental Protocol and Considerations

The acquisition of high-quality, interpretable NMR data requires careful consideration of the experimental setup. The choices of solvent, reference standard, and instrument parameters are not arbitrary but are dictated by the physicochemical properties of the analyte.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent for this compound. Its ability to dissolve a wide range of organic molecules, its relative chemical inertness, and its single, well-defined residual solvent peak in both ¹H (δ ≈ 7.26 ppm) and ¹³C (δ ≈ 77.16 ppm) spectra make it an excellent choice. The polarity of CDCl₃ is sufficient to dissolve the molecule without engaging in strong intermolecular interactions (like hydrogen bonding) that could significantly alter chemical shifts.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal at 0 ppm that does not overlap with most organic signals. All chemical shifts (δ) reported herein are referenced to the TMS signal.

Experimental Workflow

The process of acquiring NMR spectra follows a standardized workflow designed to ensure reproducibility and accuracy.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Detailed Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene.

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm is standard.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction on both spectra.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is predicted to show four distinct signals corresponding to the thiophene and dioxolane protons.

-

Thiophene Protons (H3 & H4): The 2,5-disubstituted thiophene ring gives rise to a classic AX spin system. Two doublets are expected in the aromatic region.

-

H3: This proton is adjacent to the strongly electron-withdrawing trifluoroacetyl group. This effect significantly deshields the proton, shifting its resonance downfield.

-

H4: This proton is adjacent to the dioxolane-substituted C5. It will be upfield relative to H3.

-

Coupling: These two protons will couple to each other with a characteristic ³J coupling constant of approximately 4.0 Hz, which is typical for protons on a thiophene ring.[4][5]

-

-

Dioxolane Protons (H6 & H7):

-

H6: The single methine proton of the acetal group is in a unique chemical environment and is expected to appear as a sharp singlet.

-

H7: The four methylene protons are chemically equivalent due to free rotation and are expected to produce a single signal. Depending on the exact conformation and solvent effects, this could be a sharp singlet or a more complex multiplet.

-

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.85 | Doublet (d) | ~ 4.0 | 1H | H3 |

| ~ 7.20 | Doublet (d) | ~ 4.0 | 1H | H4 |

| ~ 6.10 | Singlet (s) | - | 1H | H6 |

| ~ 4.15 | Singlet (s) or Multiplet (m) | - | 4H | H7 |

Section 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The influence of the fluorine atoms on the trifluoroacetyl group provides highly diagnostic signals.

-

Thiophene Carbons (C2, C3, C4, C5): Four distinct signals are expected for the thiophene ring carbons. C2 and C5 are quaternary and will typically have lower intensities. C2, being attached to the carbonyl group, will be significantly deshielded.[6][7]

-

Trifluoroacetyl Carbons (C8 & C9):

-

C8 (Carbonyl): The carbonyl carbon signal is expected in the downfield region (~175 ppm). Crucially, it will be split into a quartet by coupling to the three fluorine atoms (²JCF).[8]

-

C9 (CF₃): The trifluoromethyl carbon signal appears further upfield (~116 ppm) and is also split into a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF). The ¹JCF coupling constant is typically very large, around 290 Hz.[8][9]

-

-

Dioxolane Carbons (C6 & C7):

-

C6 (Methine): The acetal carbon appears around 100 ppm.

-

C7 (Methylene): The two equivalent methylene carbons are expected around 65 ppm.

-

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Assignment |

| ~ 175.0 | Quartet (q) | C8 (C=O) |

| ~ 150.0 | Singlet (s) | C5 |

| ~ 145.0 | Singlet (s) | C2 |

| ~ 134.0 | Singlet (s) | C3 |

| ~ 127.0 | Singlet (s) | C4 |

| ~ 116.0 | Quartet (q, ¹JCF ≈ 290 Hz) | C9 (CF₃) |

| ~ 100.5 | Singlet (s) | C6 |

| ~ 65.5 | Singlet (s) | C7 |

Section 4: Conclusion

The combined analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene. The key diagnostic features include:

-

The AX system of two doublets in the ¹H NMR spectrum, confirming the 2,5-disubstitution pattern on the thiophene ring.

-

The characteristic downfield shift of the H3 proton, validating the position of the electron-withdrawing trifluoroacetyl group.

-

The presence of two distinct quartets in the ¹³C NMR spectrum, which are unambiguous signatures of the trifluoroacetyl group's carbonyl and trifluoromethyl carbons.[2][8]

This guide illustrates how a systematic approach to NMR spectroscopy, from sample preparation to detailed spectral interpretation, serves as an indispensable tool for researchers in organic synthesis and drug development.

Section 5: References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link][2][3][10]

-

Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 50(1), 19–28. [Link][11]

-

Gheorghiu, M. D., & Olteanu, E. (2017). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Scaffolds. Revista de Chimie, 68(1), 1-8. [Link][8]

-

Takahashi, K., et al. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2314-2317. [Link][5][12]

-

Bulman, M. J. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25(7), 1433–1439. [Link][4]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. CarbBank. [Link][6]

-

Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][1]

-

Pazderski, L., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 154(2), 024306. [Link][13]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link][14]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. scispace.com [scispace.com]

- 4. Sci-Hub. A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes / Tetrahedron, 1969 [sci-hub.ru]

- 5. semanticscholar.org [semanticscholar.org]

- 6. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 7. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. TRIFLUOROACETYL TRIFLATE(68602-57-3) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Electrophilicity and Synthetic Utility of the Trifluoroacetyl Group on a Thiophene Ring

Abstract

The introduction of a trifluoroacetyl group onto a thiophene ring is a powerful strategy in medicinal and materials chemistry. This functional group acts as a potent electron-withdrawing moiety, profoundly altering the electronic landscape of the thiophene core. This guide provides an in-depth analysis of the trifluoroacetyl group's electrophilicity, its impact on the chemical reactivity of the thiophene ring, and its application in synthetic organic chemistry. We will explore the underlying principles of its electron-withdrawing nature, detail robust protocols for the synthesis and characterization of trifluoroacetylated thiophenes, and demonstrate their utility as versatile intermediates in drug discovery and materials science.

The Trifluoroacetyl Group: A Potent Modulator of Aromatic Reactivity

The trifluoroacetyl group (-COCF₃) is distinguished by its exceptional electron-withdrawing capacity, a property that stems directly from its molecular structure. The presence of three highly electronegative fluorine atoms on the α-carbon creates a strong inductive effect (-I). This effect polarizes the carbonyl group, rendering the carbonyl carbon highly electrophilic and significantly withdrawing electron density from any attached aromatic system.[1][2]

This potent electron withdrawal has two primary consequences for an attached thiophene ring:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the trifluoroacetylated thiophene ring makes it less susceptible to attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNA_r): The withdrawal of electron density creates partial positive charges (δ+) on the ring carbons, particularly those ortho and para to the trifluoroacetyl group, making the ring a prime target for nucleophilic attack.

The magnitude of this electronic influence can be quantified using Hammett substituent constants (σ). The trifluoromethyl group (-CF₃) itself has a large positive σ_p value of +0.54, indicating strong electron withdrawal via induction.[3] The combined inductive and resonance effects of the full trifluoroacetyl group result in one of the most powerful electron-withdrawing functionalities used in organic synthesis.[1]

Caption: Electronic influence of the trifluoroacetyl group on the thiophene ring.

Synthesis of 2-Trifluoroacetylthiophene

The most direct method for synthesizing 2-trifluoroacetylthiophene is the Friedel-Crafts acylation of thiophene using trifluoroacetic anhydride (TFAA).[4] While the reaction can proceed without a catalyst, the presence of a base or a mild Lewis acid can significantly improve yields.[4][5] The use of nitrogen bases in dichloromethane is an effective approach for acylating electron-rich thiophenes.[5]

Experimental Protocol: Synthesis of 2-Trifluoroacetylthiophene

This protocol is based on the efficient trifluoroacetylation of electron-rich heterocycles.

Materials:

-

Thiophene (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (1.2 eq) to the stirred solution. Subsequently, add trifluoroacetic anhydride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-trifluoroacetylthiophene as a clear oil.

Caption: Workflow for the synthesis of 2-trifluoroacetylthiophene.

Spectroscopic Characterization

The successful synthesis of 2-trifluoroacetylthiophene can be confirmed through standard spectroscopic techniques. The strong electron-withdrawing nature of the -COCF₃ group results in characteristic shifts in NMR and IR spectra.

| Technique | Expected Observation | Rationale |

| ¹H NMR | δ 7.8-8.2 ppm (multiplets, 3H) | The thiophene protons are significantly deshielded and shifted downfield due to the strong electron withdrawal by the trifluoroacetyl group. |

| ¹³C NMR | δ ~170-175 ppm (q, C=O), δ ~115-120 ppm (q, CF₃) | The carbonyl carbon appears as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon also shows a characteristic quartet. |

| ¹⁹F NMR | δ ~ -75 ppm (singlet) | A single peak is observed for the three equivalent fluorine atoms. |

| FT-IR (cm⁻¹) | ~1680-1700 (C=O stretch), ~1150-1250 (C-F stretch) | The carbonyl stretching frequency is higher than that of a typical aryl ketone, indicative of the attached electron-withdrawing CF₃ group. Strong C-F stretching bands are also prominent.[6][7] |

Reactivity and Synthetic Applications in Drug Discovery

The altered electronic profile of the trifluoroacetylated thiophene ring makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs.[8][9][10] Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse pharmacological activities.[9][10]

Suzuki-Miyaura Cross-Coupling Reactions

Halogenated 2-trifluoroacetylthiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] The electron-withdrawing group facilitates the oxidative addition step in the catalytic cycle. This reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[11][12]

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-trifluoroacetylthiophene

This protocol demonstrates a typical application of the title compound in C-C bond formation.

Materials:

-

5-Bromo-2-trifluoroacetylthiophene (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Schlenk flask or microwave vial

Procedure:

-

Setup: To a Schlenk flask or microwave vial, add 5-bromo-2-trifluoroacetylthiophene (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Reaction: Heat the reaction mixture to 90-100 °C (or use microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.[11]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction and Purification: Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl-2-trifluoroacetylthiophene.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA_r)

The significant activation of the thiophene ring towards nucleophilic attack allows for SNA_r reactions, particularly if a suitable leaving group (e.g., a halogen) is present at an activated position (C3 or C5). This provides a pathway to introduce nucleophiles such as amines, alkoxides, and thiolates, further diversifying the molecular scaffolds available for drug development.

Conclusion

The trifluoroacetyl group is a powerful tool for modulating the electronic properties of the thiophene ring. Its strong electron-withdrawing nature profoundly increases the electrophilicity of the aromatic system, deactivating it towards electrophilic substitution while simultaneously activating it for nucleophilic attack and facilitating transition metal-catalyzed cross-coupling reactions. The straightforward synthesis of trifluoroacetylated thiophenes, combined with their versatile reactivity, establishes them as critical intermediates for researchers, scientists, and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide enables the strategic incorporation of this unique functionality to accelerate the discovery of novel therapeutics and advanced materials.

References

-

Belen’kii, L. I. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Center for Biotechnology Information. Retrieved from [Link]

-

Millar, R. W., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Retrieved from [Link]

-

Ismael, A., et al. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. Retrieved from [Link]

-

(n.d.). Trifluoroacetamides. Organic Chemistry Portal. Retrieved from [Link]

-

Kent, S. B., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Kristoffersen, K. A., & Benneche, T. (2015). ChemInform Abstract: Trifluoroacetylation of Electron-Rich Thiophenes. Sci-Hub. Retrieved from [Link]

-

Klump, G., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gendy, A. M., et al. (2020). Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. Retrieved from [Link]

-

Zhang, Q., et al. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed. Retrieved from [Link]

- (2020). Synthetic method of 2-thiopheneacetic acid. Google Patents.

-

Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Retrieved from [Link]

-

Forbus, T. R., & Martin, J. C. (1979). Reactions of the readily accessible electrophile, trifluoroacetyl triflate: a very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. ACS Publications. Retrieved from [Link]

-

Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal. Retrieved from [Link]

-

Crich, D., & Cai, L. (2009). β-Directing Effect of Electron-Withdrawing Groups at O-3, O-4, and O-6 Positions and α-Directing Effect by Remote Participation of 3-O-Acyl and 6-O-Acetyl Groups of Donors in Mannopyranosylations. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Hammett substituent constants. Stenutz. Retrieved from [Link]

-

Ullah, F., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Retrieved from [Link]

- (2014). Synthesis process of 2-thiopheneacetic acid. Google Patents.

-

Rehman, A. U., et al. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Retrieved from [Link]

-

Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved from [Link]

-

Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. PubMed. Retrieved from [Link]

-

G S, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]

-

(2012). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Retrieved from [Link]

-

(n.d.). Hammett equation. Wikipedia. Retrieved from [Link]

-

(n.d.). Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG). UCLA Chemistry. Retrieved from [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

-

(2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. Retrieved from [Link]

-

(2016). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Retrieved from [Link]

- (2017). A kind of preparation method of 2 acetyl thiophene. Google Patents.

-

(2024). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Retrieved from [Link]

-

Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Retrieved from [Link]

-

(n.d.). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. SciSpace. Retrieved from [Link]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.se [sci-hub.se]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Topic: Reactivity of 2-Acetylthiophene Derivatives Towards Electrophilic Substitution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-acetylthiophene and its derivatives in electrophilic substitution reactions. Thiophene-containing molecules are foundational scaffolds in medicinal chemistry and materials science, making a deep understanding of their functionalization essential for innovation.[1] This document moves beyond simple procedural descriptions to explore the underlying electronic principles governing reaction outcomes. We will dissect the influence of the 2-acetyl group on the aromaticity and electron density of the thiophene ring, explain the resulting regioselectivity through mechanistic principles, and provide validated, step-by-step protocols for key transformations. This guide is intended to equip researchers with the expert insights needed to predict reaction outcomes, optimize conditions, and confidently design novel synthetic pathways.

Foundational Principles: Electronic Landscape of the 2-Acetylthiophene Core

Thiophene is an electron-rich five-membered heterocycle, inherently more reactive towards electrophiles than benzene.[2] The sulfur atom's lone pairs participate in the π-system, increasing the ring's electron density and stabilizing the cationic intermediates formed during electrophilic attack. This increased reactivity is most pronounced at the α-positions (C2 and C5), which are preferentially attacked over the β-positions (C3 and C4).[2]

The introduction of an acetyl group at the C2 position fundamentally alters this landscape. The acetyl group is a powerful electron-withdrawing group (EWG) due to both induction and resonance effects. This has two primary consequences:

-

Deactivation of the Ring : The acetyl group withdraws electron density from the thiophene ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted thiophene.[3]

-

Direction of Substitution : The deactivating effect is not uniform across the ring. Electrophilic attack is directed towards the remaining positions, C3, C4, and C5. For 2-substituted thiophenes with an electron-withdrawing group, substitution generally occurs at the C4 and C5 positions.[3]

The regiochemical outcome—whether the electrophile adds to the C4 or C5 position—is dictated by the relative stability of the corresponding cationic intermediate (sigma complex).

-

Attack at C5 : The positive charge in the intermediate can be delocalized across the ring without placing it on the carbon atom directly attached to the electron-withdrawing acetyl group. This pathway leads to a more stable intermediate.[3]

-

Attack at C4 : Delocalization of the positive charge in the intermediate formed by attack at C4 results in a resonance structure where the positive charge is adjacent to the electron-deficient carbonyl carbon, a destabilizing interaction.

Consequently, electrophilic substitution on 2-acetylthiophene generally favors the C5 position due to the greater resonance stabilization of the resulting carbocation intermediate.[3]

Methodology:

-

Reaction Setup : In a dry 25 mL round-bottomed flask, charge 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).

-

Initiation : Add acetic acid (0.40 mL) to the mixture.

-

Reaction : Stir the reaction mixture at 50 °C for 1 hour. It is advisable to protect the reaction from light. Observe the solution's color change from colorless to light yellow.

-

Workup : After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 100 mL of water with continuous, vigorous stirring to hydrolyze the excess acetic anhydride.

-

Isolation : The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acids and salts.

-

Purity : The reported yield for this procedure is 82%. [3]Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of 2-Nitrothiophene (Reference Nitration)

While a specific protocol for 2-acetylthiophene nitration yielding distinct isomers is complex, this reference protocol for the nitration of unsubstituted thiophene highlights the necessary mild conditions. Adapting this for 2-acetylthiophene would require careful temperature management and separation of the resulting C4 and C5 isomers.

Methodology (Adapted from Organic Syntheses): [4]

-

Reagent Preparation : Prepare two separate solutions.

-

Solution A : Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

-

Solution B : Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 cc of glacial acetic acid with cooling.

-

-

Reaction Setup : Place half of Solution B into a 2-L three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and a dropping funnel. Cool the mixture to 10 °C.

-

Addition : With moderate stirring, add half of Solution A dropwise, ensuring the reaction temperature does not exceed room temperature. A cooling bath will be necessary.

-

Completion : Once the initial addition is complete, cool the reaction mixture back to 10 °C and add the remainder of Solution B. Continue the nitration by the gradual, dropwise addition of the remaining Solution A.

-

Quenching : Let the mixture stand at room temperature for two hours post-addition. Then, pour it over an equal weight of crushed ice with rapid shaking.

-

Isolation : The product, 2-nitrothiophene, will separate as pale yellow crystals. Filter the solid in a cold environment, wash thoroughly with ice water, and dry in a desiccator away from light.

Conclusion

The 2-acetyl group exerts a strong deactivating and directing influence on the thiophene ring during electrophilic substitution. While reactivity is diminished, functionalization remains highly feasible with careful selection of reagents and reaction conditions. The C5 position is the kinetically and thermodynamically favored site for substitution in most cases, a direct consequence of the superior stability of the corresponding sigma complex. However, as demonstrated in Friedel-Crafts acylation, this preference can be overridden by steric effects and catalyst-substrate interactions. The protocols and data presented herein serve as a robust foundation for researchers to explore and manipulate the chemistry of 2-acetylthiophene derivatives, enabling the synthesis of complex molecules for applications in drug discovery and materials science.

References

-

Mahmoudi, H., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(4), M1288. Available at: [Link]

-

Jie, L., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Available at: [Link]

-

Ryabova, V., & Ignatovich, L. M. (2014). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.

- Hartough, H. D., & Kosak, A. I. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.

- A kind of preparation method of 2 acetyl thiophene. (2017). Chinese Patent No. CN106892895A.

-

Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. Available at: [Link]

-

2-Acetylthiophene. Wikipedia. Retrieved January 5, 2026. Available at: [Link]

- Caesar, P. D. (1955). Acetylation of thiophene compounds. U.S. Patent No. 2,711,414. Washington, DC: U.S. Patent and Trademark Office.

-

2-nitrothiophene. Organic Syntheses. Available at: [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2003). European Patent No. EP1346991A1.

-

A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. (2025). ResearchGate. Available at: [Link]

-

Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1. Available at: [Link]

-

Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Available at: [Link]

- Gronowitz, S. (Ed.). (1991).

-

Marino, G. (1971). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 812-817. Available at: [Link]

Sources

Unlocking Molecular Control: The Potent Electron-Withdrawing Effects of the Trifluoroacetyl Group in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl (TFA) group stands out for its profound impact on the electronic properties of parent molecules. This guide provides an in-depth exploration of the powerful electron-withdrawing effects of the trifluoroacetyl moiety when appended to heterocyclic scaffolds. We will dissect the fundamental principles governing its inductive and resonance effects, elucidate its influence on molecular reactivity and acidity, and present robust experimental protocols for quantifying these changes. This document serves as a technical resource for researchers aiming to leverage the unique properties of the trifluoroacetyl group for the rational design of novel pharmaceuticals and functional materials.

The Electronic Nature of the Trifluoroacetyl Group: A Tale of Two Effects

The trifluoroacetyl group (-COCF₃) exerts its influence primarily through a combination of strong inductive and weaker resonance effects. Understanding the interplay between these two mechanisms is critical to predicting its impact on a heterocyclic system.

The Dominant Inductive Effect (-I)

The primary source of the trifluoroacetyl group's power is the immense electronegativity of the three fluorine atoms. This creates a strong dipole in each C-F bond, pulling electron density away from the central carbon of the trifluoromethyl (CF₃) moiety. This potent electron withdrawal is then relayed through the sigma (σ) bond framework of the molecule, a phenomenon known as the negative inductive effect (-I).[1][2][3] The carbonyl group further amplifies this effect, as its oxygen atom also withdraws electron density. Consequently, the entire trifluoroacetyl group acts as a powerful electron sink, significantly reducing electron density on the atom to which it is attached.

The strength of this inductive effect is quantified by Hammett constants, which are empirical measures of the electronic influence of substituents on a reaction center. The trifluoromethyl group itself has significantly positive σ-meta and σ-para values, confirming its strong electron-withdrawing nature through non-resonant pathways.[4][5][6]

Caption: Inductive electron withdrawal by the trifluoroacetyl group.

Resonance Effect (-M)

The trifluoroacetyl group can also participate in resonance (or mesomeric) effects by delocalizing π-electrons. The carbonyl group can withdraw π-electron density from an attached aromatic or unsaturated heterocyclic ring, which is a negative mesomeric effect (-M). However, the strong inductive pull of the CF₃ group diminishes the ability of the carbonyl oxygen's lone pairs to participate effectively in resonance donation, making the overall resonance-withdrawing effect less pronounced compared to its inductive counterpart.[2]

Consequences for Heterocyclic Compounds

The introduction of a trifluoroacetyl group dramatically alters the chemical personality of a heterocycle.

Enhanced Susceptibility to Nucleophilic Attack

One of the most significant consequences is the increased electrophilicity of the heterocyclic ring. By withdrawing electron density, the TFA group makes the ring electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7][8] This is particularly valuable in drug discovery, where the coupling of amines to heterocyclic scaffolds is a common strategy.[7] The TFA group activates the ring towards attack and stabilizes the negatively charged Meisenheimer-Jackson intermediate, often facilitating reactions that would otherwise be sluggish or require harsh conditions.[8]

Modulation of Acidity and Basicity (pKa)

The electron-withdrawing nature of the TFA group has a profound and predictable effect on the acidity and basicity of functional groups on the heterocycle.

-

Increased Acidity: For acidic protons, such as those on a pyrrole or imidazole N-H, the TFA group stabilizes the resulting conjugate base by delocalizing the negative charge. This leads to a significant increase in acidity, reflected by a lower pKa value.

-

Decreased Basicity: For basic nitrogen atoms within a ring (e.g., in pyridine or quinoline), the TFA group withdraws electron density from the nitrogen's lone pair, making it less available to accept a proton. This results in a marked decrease in basicity, meaning the pKa of the corresponding conjugate acid is lowered.

Experimental Characterization and Protocols

Quantifying the electronic effects of the trifluoroacetyl group is essential for understanding and predicting its influence. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful tool for this purpose.

Protocol: pKa Determination via ¹⁹F NMR Spectroscopy

This protocol describes a robust method for determining the pKa of a trifluoroacetylated heterocycle by monitoring the ¹⁹F NMR chemical shift as a function of pH.[9] The fluorine atoms in the -COCF₃ group are highly sensitive to changes in the electronic environment of the molecule, including protonation and deprotonation events.

Materials:

-

Trifluoroacetylated heterocyclic compound

-

Series of aqueous buffer solutions (e.g., phosphate, citrate, borate) covering a wide pH range (e.g., pH 2 to 12)

-

D₂O for NMR lock

-

NMR spectrometer equipped with a fluorine probe

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of NMR samples. For each sample, dissolve a small, consistent amount of the trifluoroacetylated heterocycle in a buffer solution of a known pH. Add a small percentage of D₂O to each sample for the NMR lock signal.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. Record the precise pH of each solution. The chemical shift of the -COCF₃ group typically falls within the range of -67 to -85 ppm.

-

Data Processing: Process the spectra and accurately determine the chemical shift (δ) of the trifluoroacetyl fluorine signal for each pH value.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) on the y-axis against the pH on the x-axis. The resulting data should form a sigmoidal curve.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model). The pH at the inflection point of the curve corresponds to the pKa of the ionizable group on the heterocycle.

Causality: The observed change in the ¹⁹F chemical shift is a direct consequence of the change in the electronic state of the molecule upon protonation or deprotonation. For instance, protonating a basic nitrogen near the TFA group further withdraws electron density, causing a downfield shift (deshielding) of the fluorine signal. The midpoint of this transition is, by definition, the pKa.

Caption: Experimental workflow for pKa determination via ¹⁹F NMR.

Interpreting ¹⁹F NMR Chemical Shifts

The absolute chemical shift of the trifluoroacetyl group provides valuable structural information. Its sensitivity to the local environment means that factors like solvent polarity, molecular conformation, and electronic conjugation can cause significant variations in the observed shift.

| Factor | Effect on ¹⁹F Chemical Shift (δ) | Reason | Reference |

| Increased Solvent Polarity | Downfield shift (less negative δ) | Stabilization of polarized ground state, leading to deshielding. | [10] |

| Conjugation with Ring | Downfield shift (less negative δ) | Delocalization of electron density from the carbonyl group deshields the fluorine nuclei. | [10] |

| Steric Hindrance | Upfield or Downfield shifts | Can disrupt planarity and conjugation, leading to complex shielding/deshielding effects. | [11] |

| Protonation of Heterocycle | Downfield shift (less negative δ) | Increased electron withdrawal from the protonated ring enhances deshielding of the fluorine atoms. | [9] |

Table 1: Factors Influencing the ¹⁹F NMR Chemical Shift of the Trifluoroacetyl Group.

Applications in Drug Discovery and Beyond

The predictable and potent effects of the trifluoroacetyl group make it a valuable tool for molecular design.

-

Tuning Pharmacokinetics: The introduction of a CF₃ moiety is a well-established strategy to enhance metabolic stability and modulate lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[12][13][14]

-

Enhancing Binding Affinity: The TFA group can serve as a hydrogen bond acceptor and engage in dipole-dipole interactions within a target protein's active site, potentially increasing binding affinity.

-

Creating Novel Scaffolds: Trifluoroacetylated building blocks are versatile synthons for constructing complex heterocyclic systems through cycloaddition and condensation reactions.[15][16]

Conclusion

The trifluoroacetyl group is far more than a simple fluorine-containing substituent; it is a powerful modulator of molecular properties. Its dominant electron-withdrawing inductive effect significantly alters the reactivity, acidity, and spectroscopic characteristics of heterocyclic compounds. For medicinal chemists and materials scientists, a thorough understanding of these effects, coupled with robust analytical techniques like ¹⁹F NMR, provides a rational basis for the design and synthesis of next-generation molecules with finely tuned properties. By harnessing the predictable power of the trifluoroacetyl group, researchers can accelerate the development of innovative drugs and advanced materials.

References

-

Rubtsova, S. A., et al. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

-

TBA. (2025). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available at: [Link]

-

Welsh, M. J., et al. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

-

Mlostoń, G., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. Available at: [Link]

-

Moseley, J. D., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. Available at: [Link]

-

Tanaka, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

-

ACS Publications. (n.d.). Notes: Synthesis 2-Trifluoroacetylpyrole. The Journal of Organic Chemistry. Available at: [Link]

-

Ciuculescu, C. A., et al. (2019). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. Available at: [Link]

-

Tanaka, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. Available at: [Link]

-

Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES. Available at: [Link]

-

Katritzky, A. R., et al. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Organic Chemistry Portal. Available at: [Link]

-

TBA. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Semantic Scholar. (n.d.). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Available at: [Link]

-

Al-dujaili, A. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]

-

Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]

-

Al-dujaili, A. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

-

Namazian, M., et al. (2008). Accurate calculation of the pK(a) of trifluoroacetic acid using high-level ab initio calculations. ResearchGate. Available at: [Link]

-

Nursahedova, S. K., et al. (2019). Reactions of Trifluoroacetyl Alkynes Under Electrophilic Activation with Brønsted Acids or Acidic Zeolites. Sci-Hub. Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

-

Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

Forbus, T. R., Jr., & Martin, J. C. (1979). Reactions of the readily accessible electrophile, trifluoroacetyl triflate: a very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Available at: [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Available at: [Link]

-

Hansch, C., et al. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Available at: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed - NIH. Available at: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]Trifluoromethylated_Heterocycles)

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has evolved from a chemical curiosity into a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its structural and electronic resemblance to the benzene ring allows it to serve as a versatile bioisostere, a molecular mimic that can enhance a drug's therapeutic properties.[1] The strategic incorporation of the thiophene nucleus into drug candidates has led to significant advancements in potency, selectivity, and pharmacokinetic profiles across a multitude of therapeutic areas.[1] This guide provides a comprehensive technical overview of the pivotal role of thiophene derivatives in drug discovery, from their fundamental physicochemical properties and synthesis to their application in blockbuster drugs and emerging therapeutic frontiers.

Physicochemical Properties and Bioisosterism: The Rationale for Thiophene's Success

The utility of thiophene in medicinal chemistry is deeply rooted in its unique electronic and steric properties, which allow it to function as an effective bioisostere for the phenyl group. This bioisosteric relationship is a cornerstone of its prevalence in drug design.

A Comparative Analysis: Thiophene vs. Benzene

While structurally similar, thiophene exhibits key differences from benzene that can be exploited by medicinal chemists to fine-tune a molecule's properties. The sulfur atom in the thiophene ring introduces a dipole moment and alters the electronic distribution, influencing how the molecule interacts with biological targets.[2]

| Property | Thiophene | Benzene | Significance in Medicinal Chemistry |

| Molecular Formula | C4H4S | C6H6 | The presence of the sulfur heteroatom alters the ring's electronics and potential for hydrogen bonding. |

| Molecular Weight | 84.14 g/mol [3][4] | 78.11 g/mol | A modest increase in molecular weight with the thiophene substitution. |

| Boiling Point | 84°C[2][3] | 80.1°C | The similarity in boiling points highlights their comparable van der Waals forces.[3] |

| Melting Point | -38°C[3] | 5.5°C | Thiophene has a significantly lower melting point. |

| Aromaticity | Aromatic | Aromatic | Both rings are aromatic, contributing to their stability.[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[3][4] | Insoluble in water; soluble in organic solvents. | Similar solubility profiles in many common solvents. |

The Bioisosteric Advantage

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties to produce a compound with similar biological activity, is central to thiophene's role in drug discovery. The thiophene ring is a classical bioisostere of the benzene ring. This substitution can lead to several advantages:

-

Improved Potency and Selectivity: The unique electronic and steric features of the thiophene ring can lead to more favorable interactions with the target receptor, enhancing potency and selectivity.

-

Enhanced Pharmacokinetic Profile: The introduction of the sulfur atom can alter a compound's metabolic fate, sometimes leading to improved metabolic stability or a more favorable distribution profile.

-

Novel Intellectual Property: Replacing a phenyl ring with a thiophene ring can create a new chemical entity with a distinct patent position.

Synthesis of Thiophene Derivatives: Building the Core Scaffold

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. Two of the most prominent methods are the Gewald and Paal-Knorr syntheses.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that is highly effective for the synthesis of polysubstituted 2-aminothiophenes.[5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5]

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate) (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

Isolation and Purification: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a route to thiophenes from 1,4-dicarbonyl compounds. The reaction is typically carried out in the presence of a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, which also acts as a dehydrating agent.[6]

Thiophene Derivatives in Drug Discovery: A Therapeutic Arsenal

The versatility of the thiophene scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. Thiophene-containing drugs have demonstrated efficacy as anticancer, antiplatelet, antipsychotic, anti-inflammatory, and anti-infective agents.

Anticancer Agents

Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key cellular targets such as topoisomerases, tyrosine kinases, and tubulin.[1] The nature and position of substituents on the thiophene ring play a crucial role in determining the anticancer activity and selectivity.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Thiophene Derivatives:

A study of novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors revealed the following SAR insights for activity against the HepG2 cancer cell line:[7]

| Compound | R | IC50 (µM) on HepG2 |

| 3a | H | 5.23 |

| 3b | 4-Cl | 3.105 |

| 4a | H | 4.98 |

| 4b | 4-F | 4.12 |

| 4c | 2-Cl, 5-CH3 | 3.023 |

| Sorafenib | (Reference Drug) | 2.97 |

The data suggests that the introduction of a chloro substituent at the 4-position of the phenyl ring (compound 3b ) or a combination of chloro and methyl groups (compound 4c ) enhances the anticancer activity compared to the unsubstituted analogs.[7]

Case Study: Clopidogrel - An Antiplatelet Blockbuster

Clopidogrel (Plavix®) is a thienopyridine-class antiplatelet agent widely used to prevent heart attacks and strokes.[8] It is a prodrug, meaning it is inactive when administered and requires metabolic activation in the liver to exert its therapeutic effect.[9]

Mechanism of Action:

-